1-[3-(3-Benzyl-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide
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Overview
Description
1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of imidazolidinyl derivatives This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and an imidazolidinyl moiety
Preparation Methods
The synthesis of 1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves several steps, typically starting with the preparation of the imidazolidinyl core. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic compound with a related imidazole moiety.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
The uniqueness of 1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H39N5O4S |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
1-[3-[3-benzyl-4-oxo-5-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C30H39N5O4S/c1-2-19-39-25-11-9-24(10-12-25)32-27(36)20-26-29(38)35(21-22-7-4-3-5-8-22)30(40)34(26)16-6-15-33-17-13-23(14-18-33)28(31)37/h3-5,7-12,23,26H,2,6,13-21H2,1H3,(H2,31,37)(H,32,36) |
InChI Key |
GFIOPFDTUAHYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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